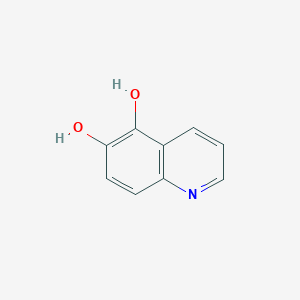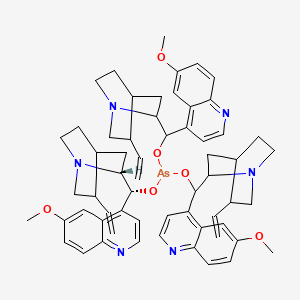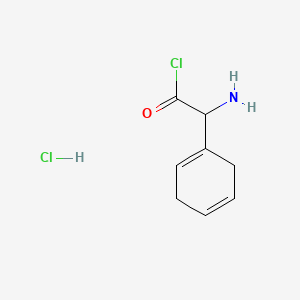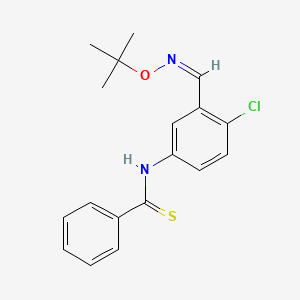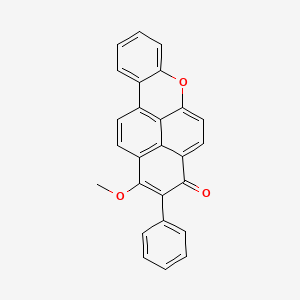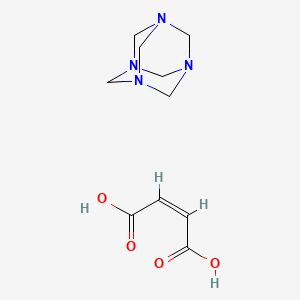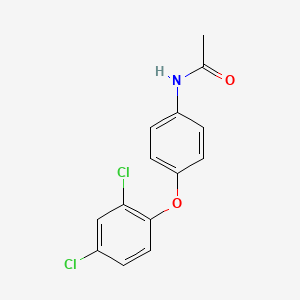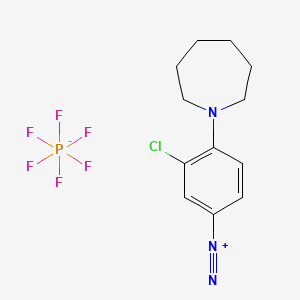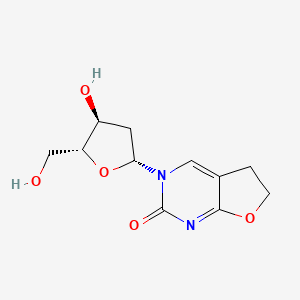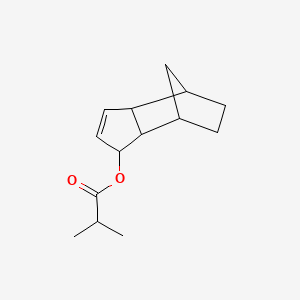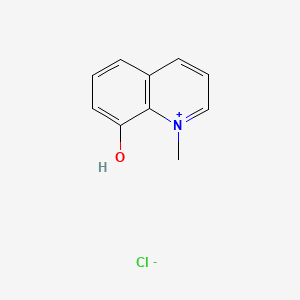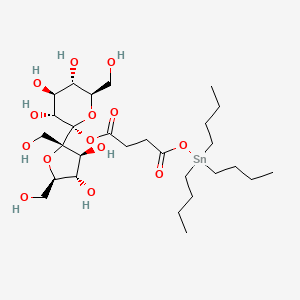
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate): is a complex organic compound that belongs to the class of glycosides It is a derivative of sucrose, where the hydroxyl groups are modified with various functional groups, including a tributylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate) typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of sucrose are protected using acylation or silylation to prevent unwanted reactions.
Introduction of Tributylstannyl Group: The protected sucrose is then reacted with tributylstannyl chloride in the presence of a base such as pyridine to introduce the tributylstannyl group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted glycosides.
科学的研究の応用
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate): has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for glycosidase activity.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the delivery of the compound to target sites within cells. Once inside the cell, the compound can undergo enzymatic reactions, leading to the release of active metabolites that exert biological effects. The pathways involved may include glycosidase inhibition and modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate: Another derivative of sucrose with different functional groups.
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate: A simpler derivative with acetate groups.
Uniqueness
- The presence of the tributylstannyl group in alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(4-oxo-4-((tributylstannyl)oxy)butanoate) makes it unique compared to other sucrose derivatives. This group enhances its reactivity and potential applications in various fields.
特性
CAS番号 |
63027-40-7 |
|---|---|
分子式 |
C28H52O14Sn |
分子量 |
731.4 g/mol |
IUPAC名 |
1-O-[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-O-tributylstannyl butanedioate |
InChI |
InChI=1S/C16H26O14.3C4H9.Sn/c17-3-6-10(23)12(25)14(27)16(29-6,30-9(22)2-1-8(20)21)15(5-19)13(26)11(24)7(4-18)28-15;3*1-3-4-2;/h6-7,10-14,17-19,23-27H,1-5H2,(H,20,21);3*1,3-4H2,2H3;/q;;;;+1/p-1/t6-,7-,10-,11-,12+,13+,14-,15+,16+;;;;/m1..../s1 |
InChIキー |
PMKUALPHGZCYDT-HOMMGNQWSA-M |
異性体SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


